molecular formula C10H16N5O13P3 B075964 3'-Phosphate-adenosine-5'-diphosphate CAS No. 13400-10-7

3'-Phosphate-adenosine-5'-diphosphate

Cat. No.: B075964
CAS No.: 13400-10-7
M. Wt: 507.18 g/mol
InChI Key: GBBWIZKLHXYJOA-KQYNXXCUSA-N
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Description

3’-Phosphate-Adenosine-5’-Diphosphate is an adenine nucleotide containing phosphate groups at the 3’ and 5’ positions of the pentose sugar ribose. It is a product of 3’-phosphoadenosine 5’-phosphosulfonate, a cofactor of sulfotransferases . This compound is found in almost all organisms and is obtained as a by-product of sulfur and lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Phosphate-Adenosine-5’-Diphosphate involves the enzymatic conversion of 3’-phosphoadenosine 5’-phosphosulfonate using sulfotransferases. The reaction conditions typically include the presence of specific enzymes and cofactors that facilitate the transfer of sulfonate groups .

Industrial Production Methods: Industrial production of 3’-Phosphate-Adenosine-5’-Diphosphate can be achieved through the chemoenzymatic synthesis of heparin. This process involves the use of Escherichia coli crude extracts containing overexpressed enzymes and a fourth unidentified protein that degrades adenosine diphosphate, a by-product of the synthesis reaction .

Chemical Reactions Analysis

Types of Reactions: 3’-Phosphate-Adenosine-5’-Diphosphate undergoes various chemical reactions, including hydrolysis and phosphorylation. It is capable of blocking exoribonucleases activity in the nucleus and cytosol, and it stimulates stomatal closure .

Common Reagents and Conditions: Common reagents used in these reactions include specific enzymes such as hydroxysteroid sulfotransferases. The conditions often involve aqueous solutions and controlled temperatures to ensure the stability of the compound .

Major Products Formed: The major products formed from these reactions include adenosine monophosphate and other phosphorylated nucleotides .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3’-Phosphate-Adenosine-5’-Diphosphate is unique due to its ability to block exoribonucleases activity and serve as a secondary messenger during abscisic acid signaling. It also plays a crucial role in the synthesis of heparin, making it valuable in both biological and industrial applications .

Properties

CAS No.

13400-10-7

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-31(23,24)28-30(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1

InChI Key

GBBWIZKLHXYJOA-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N

Synonyms

3'-phospho-ADP
3'-phosphoadenosine diphosphate
5'-diphosphoadenosine 3'-phosphate
5'-ppAp-3'
adenosine 3'-phosphate 5'-diphosphate

Origin of Product

United States

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